

Discovery and history of "Octahydro-1h-pyrido[1,2-a]pyrazine"

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Compound of Interest

Compound Name: Octahydro-1h-pyrido[1,2-a]pyrazine

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An In-depth Technical Guide to the Discovery and History of **Octahydro-1H-pyrido[1,2-a]pyrazine**

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic heterocyclic compound. Its rigid structure has made it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, and its modern application as a core component in the design of potent and selective μ -opioid receptor antagonists. For researchers and drug development professionals, this document details the quantitative pharmacological data, experimental protocols for its synthesis, and visual representations of its mechanism of action and synthetic pathways.

Discovery and Historical Development

The synthesis of substituted octahydro-2H-pyrido[1,2-a]pyrazines was described in the chemical literature prior to their development as opioid receptor modulators. These earlier works focused on the stereochemical and spectroscopic characterization of this class of compounds.

A significant milestone in the history of this scaffold was its identification as a bioisosteric replacement for the octahydroquinolizine template in a known series of μ -opioid receptor ligands. Researchers at Adolor Corporation reported in 2006 the design and synthesis of a

novel series of **octahydro-1H-pyrido[1,2-a]pyrazine** derivatives as potent μ -opioid receptor antagonists[1][2]. This work was built upon previous studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. The introduction of the pyrazine ring was investigated to explore new structure-activity relationships (SAR) and to optimize the pharmacological profile of this class of compounds.

From this research, compound 36, 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, was identified as a particularly potent and selective μ -opioid receptor antagonist[1].

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (K_i) and functional antagonist activities (IC_{50}) of selected **octahydro-1H-pyrido[1,2-a]pyrazine** derivatives at the human μ , δ , and κ opioid receptors. Data is sourced from Le Bourdonnec et al. (2006)[1].

Compound	μ -Opioid Receptor K_i (nM)	δ -Opioid Receptor K_i (nM)	κ -Opioid Receptor K_i (nM)	μ -Opioid Receptor Antagonist IC_{50} (nM)
5	3.6	1300	1800	1.1
6	94	>10000	>10000	45
36	0.47	370	110	1.8

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate and a final compound from the 2006 study by Le Bourdonnec et al.[1].

Synthesis of tert-butyl (8R,9R)-8-(3-hydroxyphenyl)-7,9-dimethyl-3,4,6,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

To a solution of tert-butyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-carboxylate (1.0 g, 3.1 mmol) in anhydrous THF (15 mL) at -78 °C under a nitrogen atmosphere was added s-BuLi (1.4 M in cyclohexane, 4.9 mL, 6.8 mmol). The reaction mixture was stirred at -78 °C for 3 h, and then a solution of (R)-2-amino-1-propanol (0.35 g, 4.7 mmol) in THF (5 mL) was added. The mixture was allowed to warm to room temperature and stirred for 16 h. The reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (gradient elution with 0-10% MeOH in CH₂Cl₂) to afford the title compound.

Synthesis of 3-((7R,8R)-7,8-dimethyl-2-((R)-1-phenylethyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol (Compound 36)

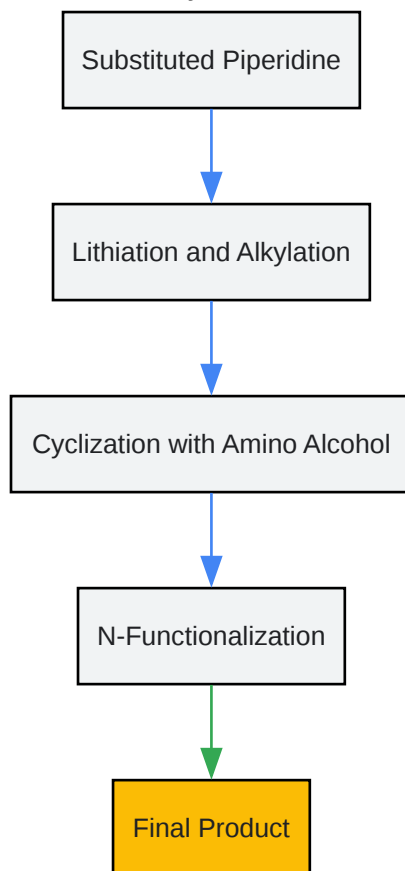
A mixture of tert-butyl (8R,9R)-8-(3-hydroxyphenyl)-7,9-dimethyl-3,4,6,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (100 mg, 0.27 mmol), (R)-1-phenylethyl bromide (75 mg, 0.40 mmol), and K₂CO₃ (74 mg, 0.54 mmol) in acetonitrile (5 mL) was heated at 80 °C for 16 h. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was dissolved in CH₂Cl₂ (3 mL), and trifluoroacetic acid (1 mL) was added. The mixture was stirred at room temperature for 1 h. The solvent was removed in vacuo, and the residue was purified by preparative HPLC to give the title compound as a TFA salt.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the creation of the **octahydro-1H-pyrido[1,2-a]pyrazine** scaffold, starting from a substituted piperidine derivative.

Generalized Synthetic Workflow



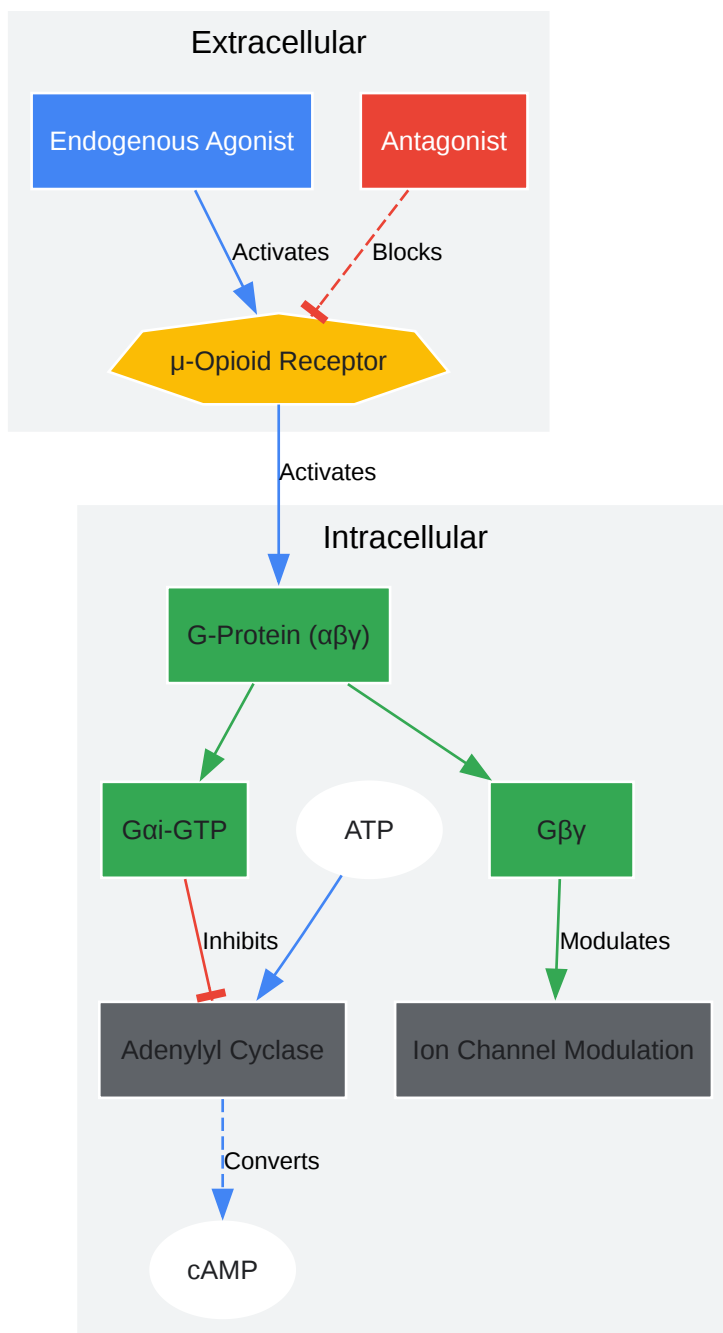
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Caption: A simplified workflow for the synthesis of **Octahydro-1H-pyrido[1,2-a]pyrazine** derivatives.

Signaling Pathway of a μ -Opioid Receptor Antagonist

The **octahydro-1H-pyrido[1,2-a]pyrazine** derivatives discussed act as antagonists at the μ -opioid receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates how an antagonist blocks the downstream signaling cascade that is normally initiated by an endogenous agonist, such as an endorphin.

μ -Opioid Receptor Antagonism



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Caption: Mechanism of μ -opioid receptor antagonism.

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References

- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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